molecular formula C10H13NS B13463465 4H,5H,7H,8H,9H,9AH-Thieno[2,3-G]indolizine

4H,5H,7H,8H,9H,9AH-Thieno[2,3-G]indolizine

Cat. No.: B13463465
M. Wt: 179.28 g/mol
InChI Key: CBXRVLCGTFFJKO-UHFFFAOYSA-N
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Description

4H,5H,7H,8H,9H,9aH-Thieno[2,3-g]indolizine is a polycyclic heterocyclic compound featuring a fused thiophene-indolizine scaffold. Indolizines are nitrogen-containing bicyclic systems with a bridgehead nitrogen atom, widely recognized for their pharmacological versatility, including roles as central nervous system (CNS) depressants, calcium channel blockers, and antimicrobial agents . The thienoindolizine derivative discussed here incorporates a sulfur-containing thiophene ring fused to the indolizine core, enhancing its electronic and steric properties. This compound is cataloged as a building block in synthetic chemistry (Enamine Ltd, 2022) and has been synthesized via methods involving CuBr catalysts and solvent-free protocols .

Key structural features include:

  • A partially saturated indolizine ring system with hydrogenation at positions 4, 5, 7, 8, 9, and 9a.

Properties

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

4,5,7,8,9,9a-hexahydrothieno[2,3-g]indolizine

InChI

InChI=1S/C10H13NS/c1-2-9-8-4-7-12-10(8)3-6-11(9)5-1/h4,7,9H,1-3,5-6H2

InChI Key

CBXRVLCGTFFJKO-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3=C(CCN2C1)SC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,7H,8H,9H,9AH-Thieno[2,3-G]indolizine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and indolizine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals.

Chemical Reactions Analysis

Synthetic Pathways and Key Tandem Reactions

The synthesis of thieno[2,3-g]indolizine derivatives predominantly involves tandem reaction sequences . A notable method reported by employs a three-step process:

  • Aza-Wittig Reaction : Iminophosphorane intermediates are generated from aryl/heteroaryl aldehydes via aldol condensation with ethyl azido acetate.

  • Imine Condensation : Reaction with 2,3-thiophenedicarboxaldehyde forms transient imine intermediates.

  • Electrophilic Aromatic Substitution (EAS) : Cyclization under thermal or acidic conditions yields the thienoindolizine core.

Example Synthesis :
Ethyl furo[2,3-g]thieno[3,2-a]indolizine-5-carboxylate was synthesized via this method in 62% yield using xylene reflux (48 hours) .

Structural Isomerism and Reaction Outcomes

Thieno[2,3-g]indolizine derivatives often form structural isomer pairs due to variable regioselectivity during EAS. For example:

  • Attack at C-2 of thiophenedicarboxaldehyde yields isomers like 19, 21, 23 (Table 1).

  • Attack at C-3 produces isomers 20, 22, 24 .

Key Factors Influencing Isomer Ratios :

  • Electron-donating substituents (e.g., thiophene vs. furan) increase yields of C-2 isomers (70–82% vs. 50–60%) .

  • Aromaticity of the heterocycle (thiophene > furan > pyrrole) enhances cyclization efficiency .

Functionalization via Cross-Coupling Reactions

Thieno[2,3-g]indolizine derivatives participate in Suzuki–Miyaura cross-coupling to introduce aryl/heteroaryl groups. For example:

  • Microwave-assisted coupling of 2-(2-nitrophenyl)thiophene with o-nitrophenyl boronic acid yields thieno[3,2-b]indole precursors, which cyclize to form fused indolizines .

Optimized Conditions :

  • Catalyst : Pd(OAc)₂ (10 mol%)

  • Ligand : dppf (20 mol%)

  • Base : t-BuONa (2.5 equiv.)

  • Solvent : Toluene (microwave, 15 minutes) .

Cycloaddition and Cyclazine Formation

Thieno[2,3-g]indolizines undergo [8+2] cycloaddition with electron-deficient acetylenes (e.g., DMAD) to form cyclazines .

  • Catalysts : Pd-C or MnO₂ enhance reaction rates.

  • Example : Reaction with dimethyl acetylenedicarboxylate (DMAD) at 120°C produces bicyclic adducts in 65–85% yields .

Mechanistic Insights and Theoretical Studies

The tandem aza-Wittig/EAS mechanism involves:

  • Nucleophilic Attack : The iminophosphorane nitrogen attacks the aldehyde carbonyl.

  • Electrocyclic Closure : Aromatic transition states stabilize the indolizine core .

  • Sulfur Participation : Thiophene’s sulfur atom lowers activation energy via resonance stabilization .

Computational Studies :

  • DFT calculations suggest a two-step mechanism for cycloadditions, with initial adduct formation followed by ring closure .

Data Tables

Table 1: Yields of Thieno[2,3-g]indolizine Isomers

EntrySubstituent (R)Isomer PairYield (%)Conditions
1Thiophene19/2089Xylene, 48h reflux
2Furan31/3262Xylene, 48h reflux
3Pyrrole35/3658Xylene, 48h reflux

Table 2: Cross-Coupling Reactions

SubstrateBoronic AcidProductYield (%)Reference
2-Bromothiopheneo-NitrophenylThieno[3,2-b]indole76
4-MethylindolizinePhenyl2-Phenylindolizine68

Scientific Research Applications

4H,5H,7H,8H,9H,9AH-Thieno[2,3-G]indolizine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4H,5H,7H,8H,9H,9AH-Thieno[2,3-G]indolizine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Thieno[3,2-f]indolizine Derivatives

The compound (8aS)-7,8,8a,9-Tetrahydrothieno[3,2-f]indolizin-6(4H)-one () shares a similar thiophene-indolizine backbone but differs in substitution and saturation:

  • Saturation : Fully hydrogenated at positions 7, 8, 8a, and 9, compared to partial saturation in the target compound.
  • Functional Groups : A ketone group at position 6 enhances polarity and hydrogen-bonding capacity, influencing bioavailability .
  • Pharmacology : Exhibits anti-5-hydroxytryptamine (5-HT), antihistamine, and antiacetylcholine activities, with weak CNS effects .
Feature 4H,5H,7H,8H,9H,9aH-Thieno[2,3-g]indolizine (8aS)-7,8,8a,9-Tetrahydrothieno[3,2-f]indolizin-6(4H)-one
Core Structure Thiophene fused at [2,3-g] Thiophene fused at [3,2-f]
Saturation Partial (4H,5H,7H,8H,9H,9aH) Partial (7H,8H,8aH,9H)
Key Functional Groups None Ketone at position 6
Pharmacological Activity Not explicitly reported Anti-5-HT, antihistamine, antiacetylcholine

Pyrido[3,4-b]indole Carboxamides

Compounds such as N-(4-aminobutyl)-9H-pyrido[3,4-b]indole-3-carboxamide () differ in their heterocyclic framework:

  • Core Structure : A pyridine ring replaces the thiophene moiety, altering electronic properties.
  • Activity: These derivatives are primarily studied for anticancer and antibacterial applications, contrasting with the thienoindolizine’s broader CNS and cardiovascular focus .

Furo[3,2-f]indolizine Derivatives

(8aRS)-8,8a-Dihydrofuro[3,2-f]indolizine-6,9(4H,7H)-dione () replaces the thiophene with a furan ring:

  • Oxygen vs. Sulfur : The furan oxygen increases electronegativity but reduces lipophilicity compared to thiophene.
  • Pharmacology : Demonstrates anti-inflammatory, antiviral, and calcium channel-blocking activities, highlighting the impact of heteroatom choice on biological targets .

Pyrrolo[2,3-g]indolizine and Quinolizine Analogues

Pyrrolo[2,3-g]indolizine derivatives () exhibit structural similarities but lack sulfur:

Pharmacological Profiles

  • Thienoindolizines: Potential CNS depressant and cardiovascular activities inferred from structural analogs ().
  • Pyridoindoles : Focused on antimicrobial and anticancer applications ().
  • Furoindolizines: Notable for anti-inflammatory and antiviral properties ().

Biological Activity

4H,5H,7H,8H,9H,9AH-Thieno[2,3-G]indolizine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.

Synthesis of Thieno[2,3-G]indolizine Derivatives

The synthesis of Thieno[2,3-G]indolizine derivatives typically involves multi-step organic reactions. A recent study detailed a method for synthesizing various derivatives and evaluating their biological activities. The general synthetic pathway includes the formation of key intermediates followed by cyclization reactions to yield the final indolizine structure .

Biological Activities

The biological activities of 4H,5H,7H,8H,9H,9AH-Thieno[2,3-G]indolizine derivatives have been investigated in various studies. Notable findings include:

  • Agonistic Activity on α7 nAChR : A series of indolizine derivatives demonstrated significant agonistic activity on the human α7 nicotinic acetylcholine receptor (nAChR). Some compounds showed higher potency than the reference compound EVP-6124, indicating their potential as therapeutic agents for cognitive impairments associated with schizophrenia .
  • Anticancer Properties : Other studies have explored the anticancer potential of these compounds. For instance, certain derivatives exhibited cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • Study on Agonists for Cognitive Disorders :
    • Objective : To evaluate the efficacy of synthesized indolizine derivatives as agonists for α7 nAChR.
    • Findings : Several compounds showed high affinity and agonistic activity with IC50 values lower than those of established drugs. This suggests their potential use in treating cognitive dysfunctions associated with neurodegenerative diseases.
  • Anticancer Evaluation :
    • Objective : To assess the cytotoxic effects of thieno[2,3-G]indolizine derivatives on cancer cells.
    • Results : The study reported significant reductions in cell viability in multiple cancer cell lines when treated with specific derivatives. Mechanistic studies indicated that these compounds induce apoptosis and inhibit proliferation by disrupting mitochondrial function.

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
Compound Aα7 nAChR Agonist0.5
Compound BAnticancer (HeLa Cells)10
Compound CAnticancer (MCF-7 Cells)15

Table 2: Synthesis Yields of Thieno[2,3-G]indolizine Derivatives

DerivativeYield (%)Method Used
S145Cyclization Method
S265One-Pot Reaction
S337Multi-Step Synthesis

Q & A

Q. What are the most efficient synthetic strategies for constructing the thieno[2,3-g]indolizine core?

The thieno[2,3-g]indolizine scaffold can be synthesized via a one-pot, two-step procedure starting from gem-difluoroalkene-functionalized bromothiophenes. This method involves:

  • Step 1: Base-mediated nucleophilic substitution of fluorine atoms by nitrogen-containing heterocycles (e.g., pyridine derivatives).
  • Step 2: Pd-catalyzed intramolecular cyclization to form the fused ring system.
    Yields range from 29% to 95%, depending on substituent compatibility and reaction optimization . Alternative approaches include solvent-free CuBr-catalyzed cyclization of pyridine, acetophenone, and electron-deficient alkenes, though this method is less specific for thienoindolizines .

Q. How can spectroscopic methods characterize thienoindolizine derivatives?

Key techniques include:

  • UV/Vis absorption and fluorescence spectroscopy to assess photophysical properties (e.g., solvatochromic behavior). For example, thieno[2,3-g]indolizines exhibit distinct absorption bands at 300–400 nm, with fluorescence quantum yields influenced by substituent electronic effects .
  • Cyclic voltammetry to determine redox potentials, which correlate with computational predictions (e.g., oxidation potentials matching density functional theory (DFT) calculations) .
  • Nuclear magnetic resonance (NMR) for structural confirmation, particularly ¹H and ¹³C NMR to resolve fused-ring proton environments .

Q. What strategies enable selective functionalization of the thienoindolizine core?

  • Fluorination: N-Fluorodibenzenesulfonimide (NFSI) can selectively replace hydrogen at the 2-position under optimized conditions (61% yield with ethyl acetate solvent and KHCO₃ base) .
  • Electrophilic substitution: Electron-rich positions (e.g., C3 or C7) allow introduction of aryl or heteroaryl groups via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize thienoindolizines for antiviral applications?

  • HIV-1 inhibition: A SAR study of 49 indolizine derivatives identified 3-aroyl-7-amide substituents as critical for HIV-1 infectivity factor inhibition (IC₅₀ = 11–20 µM). Substituent polarity and steric bulk at the 2-position significantly impact binding to viral proteins .
  • Computational guidance: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like nicotinamide phosphoribosyltransferase (−13.2 kcal/mol for PDB 359,849), validated by molecular dynamics (MD) simulations .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

  • Receptor selectivity: While thienoindolizine derivatives show no activity against serotonin or histamine receptors, their azonine/azecine analogs exhibit weak antagonism. This suggests fused-ring topology (e.g., hexahydro vs. fully aromatic systems) dictates receptor specificity .
  • Antioxidant vs. cytotoxic effects: Some derivatives inhibit lipid peroxidation (IC₅₀ < 10 µM) but lack cytotoxicity in cancer models, highlighting the need for target-specific assays .

Q. How does electrooxidation of thienoindolizines yield redox-active materials?

Electrooxidation at platinum electrodes generates insoluble polymeric films via dimerization of radical intermediates. Fluorescence quenching and cyclic voltammetry confirm three redox-active dimers (e.g., head-to-tail and head-to-head configurations). These films exhibit stable charge-discharge cycles, suggesting utility in organic electronics or biosensors .

Q. What computational methods predict thienoindolizine electronic properties?

  • Time-dependent DFT (TD-DFT): Accurately models absorption/emission spectra by correlating HOMO-LUMO gaps with experimental λmax values (error < 0.2 eV) .
  • Nucleus-independent chemical shift (NICS): Quantifies aromaticity; thieno[2,3-g]indolizines show moderate diatropicity (NICS(1) = −8 to −10 ppm), influencing charge transport in optoelectronic applications .

Methodological Challenges and Solutions

Q. How can low yields in thienoindolizine synthesis be mitigated?

  • Microwave-assisted synthesis: Reduces reaction time (10–15 min vs. 24 h) and improves yields by 20–30% for electron-poor substrates .
  • Catalyst screening: Pd(OAc)₂/XPhos systems enhance cyclization efficiency compared to traditional Pd(PPh₃)₄ .

Q. What experimental controls are critical in bioactivity assays?

  • Counterion effects: Use chloride or iodide salts to avoid confounding results from anion-specific interactions (e.g., iodide’s redox activity in cytotoxicity assays) .
  • Solvent polarity: DMSO ≥1% can artificially enhance fluorescence quantum yields; use acetonitrile or aqueous buffers for photophysical studies .

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